Benzene, 1,1'-(2-nitroethylidene)bis(4-ethoxy-
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Overview
Description
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with nitroethylidene and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) typically involves the reaction of benzene derivatives with nitroalkenes under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to enhance the electrophilic substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce halogenated benzene compounds.
Scientific Research Applications
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems, including their potential effects on cellular processes.
Medicine: Research into the pharmacological properties of nitro compounds may explore their potential as therapeutic agents.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with different substituents, leading to different chemical properties and reactivity.
Benzene, 1,1’-(2-nitro-1-propenylidene)bis[4-ethoxy-]: This compound is closely related but has a propenylidene group instead of an ethylidene group, which can influence its reactivity and applications.
Uniqueness
Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
77669-63-7 |
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Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C18H21NO4/c1-3-22-16-9-5-14(6-10-16)18(13-19(20)21)15-7-11-17(12-8-15)23-4-2/h5-12,18H,3-4,13H2,1-2H3 |
InChI Key |
GJTGBELZYSGOBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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